This particular derivative has been investigated for its potential as a selective agonist for the adhesion G protein-coupled receptor ADGRG1/GPR56. [] GPR56 is a multifaceted receptor implicated in various physiological processes, including brain development, platelet function, and cancer progression. []
Molecular Structure Analysis
While a specific crystal structure for this derivative is not available in the provided literature, several related hexahydroquinoline carboxylates have been structurally characterized by X-ray crystallography. [, , , , , ] These studies reveal common structural features, such as the boat conformation of the 1,4-dihydropyridine ring within the hexahydroquinoline core and the pseudo-axial orientation of the aryl substituent at position 4.
Mechanism of Action
Cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has been identified as a selective agonist for the adhesion G protein-coupled receptor ADGRG1/GPR56. [] While the precise mechanism of action remains to be elucidated, it likely involves direct binding to the receptor's orthosteric site, mimicking the action of the endogenous tethered agonist. [] This interaction is thought to initiate downstream signaling cascades, ultimately influencing cellular processes related to adhesion, migration, and proliferation.
Applications
The primary scientific application of cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is as a tool compound for studying the function of the adhesion G protein-coupled receptor ADGRG1/GPR56. [] By activating this receptor in a controlled manner, researchers can gain insights into its role in various physiological and pathological processes.
Compound Description: This compound acted as a GPR56 agonist in a study focused on identifying activators for this adhesion G protein-coupled receptor (AGPCR). It exhibited activity across a subset of group VIII AGPCRs. [ [] ]
Relevance: While not structurally similar to cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate, this compound is relevant because it targets the same receptor, GPR56. The study aimed to identify novel agonists for this receptor, highlighting the therapeutic potential of molecules acting on this target, even if they belong to different chemical classes. [ [] ]
Compound Description: This compound demonstrated potent and selective agonist activity against GPR56. Unlike compound 4, it showed specificity for GPR56 amongst the GPCRs tested. [ [] ]
Relevance: This compound shares significant structural similarities with cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Both possess the core 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate scaffold. Key differences include the substitution at the 4-position of the quinoline ring (a 2-bromophenyl group in compound 36 versus a 4-pyridinyl group in the main compound) and the ester alkyl group (propan-2-yl in compound 36 versus cyclopentyl in the main compound). These structural similarities, alongside their shared activity against GPR56, highlight the importance of the core hexahydroquinoline scaffold for interacting with this receptor. [ [] ]
Analog 36.40
Compound Description: This analog represents a modification of compound 36, with the isopropyl ester group replaced with a cyclopentyl ring and the bromine atom replaced by a trifluoromethyl (CF3) group. This analog displayed a 40% increase in potency compared to compound 36 and was 20-fold more potent than synthetic peptidomimetics derived from the GPR56 tethered agonist. [ [] ]
Relevance: This analog is highly relevant to cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate as it shares the same cyclopentyl ester group. The presence of this group in both compounds, coupled with their potent GPR56 agonist activity, suggests that this structural feature may be important for binding and/or enhancing the interaction with the receptor. [ [] ]
Series of 3-Acetyl-4-aryl-5-oxo-2,7,7-trimethyl-1,4,5,6,7,8-hexahydroquinoline derivatives
Compound Description: This series of 13 derivatives, including a previously synthesized compound, was investigated for calcium antagonistic activity in rabbit taenia coli. Their structures were characterized using IR, 1H-NMR, and elemental analysis. [ [] ]
Various 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives
Compound Description: Multiple research articles describe the synthesis and structural characterization of various 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate derivatives. These articles primarily focus on the crystal structures and packing arrangements of these molecules, determined using X-ray crystallography. [ [], [], [], [], [], [] ]
Relevance: These derivatives share the 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate core with cyclopentyl 2,7,7-trimethyl-5-oxo-4-(4-pyridinyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate. Variations occur in the substituents at the 4-position of the quinoline ring and the ester alkyl group. This structural similarity reinforces the significance of this core structure as a privileged scaffold for potential biological activity. [ [], [], [], [], [], [] ]
Compound Description: Several studies detail the synthesis of these compounds via a four-component one-pot reaction involving dimedone, N-aryl-substituted acetoacetic acid amides, aryl aldehydes, and ammonium acetate. These reactions highlight efficient synthetic routes to diversely substituted hexahydroquinoline derivatives. [ [], [], [] ]
Relevance: Although structurally distinct from the main compound due to the presence of an amide group at position 3 instead of an ester, these derivatives still share the 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline core. This structural similarity suggests they belong to the same chemical class and may exhibit overlapping biological activities. [ [], [], [] ]
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.